4-Aminoindane-5-carboxylic Acid

Carbonic anhydrase inhibition Mitochondrial CA5B Stopped-flow CO2 hydration assay

4-Aminoindane-5-carboxylic acid (systematically 4-amino-2,3-dihydro-1H-indene-5-carboxylic acid, CAS 129833-30-3) is a bicyclic aromatic amino acid characterized by a rigid indane scaffold bearing both a primary amine and a carboxylic acid moiety. With a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol, its defined substitution pattern at the 4- and 5-positions distinguishes it from other regioisomeric aminoindane carboxylic acids.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B8723480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoindane-5-carboxylic Acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=C(C=C2)C(=O)O)N
InChIInChI=1S/C10H11NO2/c11-9-7-3-1-2-6(7)4-5-8(9)10(12)13/h4-5H,1-3,11H2,(H,12,13)
InChIKeyITYUCJWSVNBSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoindane-5-carboxylic Acid (CAS 129833-30-3): Core Physicochemical Identity and Procurement-Grade Characterization


4-Aminoindane-5-carboxylic acid (systematically 4-amino-2,3-dihydro-1H-indene-5-carboxylic acid, CAS 129833-30-3) is a bicyclic aromatic amino acid characterized by a rigid indane scaffold bearing both a primary amine and a carboxylic acid moiety [1]. With a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol, its defined substitution pattern at the 4- and 5-positions distinguishes it from other regioisomeric aminoindane carboxylic acids . Commercially, the compound is supplied with a typical purity of ≥95% (HPLC, 214 nm), with specific batch analyses reporting purities of 95.6% and 96.4% . The compound exhibits a computed XLogP3 of 2.2 and a topological polar surface area of 63.3 Ų, placing it within favorable drug-like property space [1].

Why Regioisomeric 4-Aminoindane-5-carboxylic Acid Cannot Be Interchanged with Other Aminoindane Carboxylic Acid Building Blocks


Regioisomeric aminoindane carboxylic acids are not interchangeable synthons in medicinal chemistry campaigns. The position of the amino group relative to the carboxylic acid on the indane scaffold dictates both the electronic environment of the aromatic ring and the geometry of downstream amide or ester coupling products. Patents covering 4-aminoindane derivatives explicitly demonstrate that the 4-amino substitution pattern is required for generating specific aminoindane amides with fungicidal activity [1], and that substituted 4-aminoindane carboxylic acids serve as key intermediates in the synthesis of GlyT1 inhibitors for CNS indications [2]. The 4,5-substitution pattern presents distinct steric and electronic properties—the computed XLogP3 of 2.2 and TPSA of 63.3 Ų [3] differ substantially from other regioisomers such as 1-aminoindane-5-carboxylic acid, which has a predicted pKa of 3.82 and a different conformational profile , ensuring that each regioisomer occupies unique chemical space in fragment-based and structure-guided design campaigns.

Quantitative Differentiation Evidence for 4-Aminoindane-5-carboxylic Acid Against Closest Analogs


Carbonic Anhydrase 5B (CA5B) Inhibitory Potency: 4-Aminoindane-5-carboxylic Acid vs. CA1 and CA2 Selectivity Profile

4-Aminoindane-5-carboxylic acid demonstrates moderate inhibitory activity against human mitochondrial carbonic anhydrase 5B (CA5B) with a Ki of 340 nM measured by stopped-flow CO2 hydrase assay [1]. In contrast, the compound displays substantially weaker inhibition of the cytosolic isoform human carbonic anhydrase 1 (hCA1) with a Ki of 3,700 nM, representing an approximately 11-fold selectivity window favoring CA5B over hCA1 [2]. Furthermore, inhibition of human carbonic anhydrase 2 (hCA2) is negligible with a reported Ki of >100,000 nM, establishing a >294-fold selectivity margin for CA5B over hCA2 [3]. This selectivity profile stands in contrast to classical sulfonamide CA inhibitors that typically show preferential inhibition of hCA2, and to aminoindane sulfonamide derivatives reported in the literature with hCA2 Ki values in the low nanomolar range (2.4–4,515 nM) [4]. The 4-aminoindane-5-carboxylic acid scaffold thus provides a distinct CA isoform selectivity fingerprint compared to sulfonamide-bearing aminoindane derivatives.

Carbonic anhydrase inhibition Mitochondrial CA5B Stopped-flow CO2 hydration assay

IDO1 Inhibitory Activity: 4-Aminoindane-5-carboxylic Acid Demonstrates Modest Potency Distinct from Optimized IDO1 Chemotypes

In recombinant human IDO1 enzymatic assays, 4-aminoindane-5-carboxylic acid inhibits IDO1 with an IC50 of 1,190 nM (approximately 1.2 µM) measured by reduction in conversion of L-tryptophan to N-formyl kynurenine [1]. In a cellular context using human A172 glioblastoma cells stimulated with IFNγ, the compound exhibits a cellular EC50 of 4,500 nM for IDO1 inhibition assessed by NFK green reagent-based assay after 24 h [2]. A separate report confirms IDO1 inhibition with an IC50 of 3,180 nM under slightly different conditions (45 min incubation with L-tryptophan, microplate-based kynurenine detection) [3]. These values place 4-aminoindane-5-carboxylic acid in the low-micromolar potency range for IDO1, which is distinct from optimized clinical IDO1 inhibitors that achieve nanomolar potency (e.g., epacadostat IC50 ~10 nM). This moderate potency profile renders the compound suitable as a reference inhibitor or fragment starting point rather than a lead-optimized candidate.

Indoleamine 2,3-dioxygenase 1 Immuno-oncology Kynurenine pathway

PDE4D Inhibition: 4-Aminoindane-5-carboxylic Acid Exhibits Sub-Micromolar Potency Distinct from Pan-PDE Inhibitors

4-Aminoindane-5-carboxylic acid inhibits recombinant human PDE4D catalytic domain with dual IC50 values of 140 nM and 650 nM measured under different assay configurations, including assessment of [3H]-cAMP hydrolysis after 30 min incubation [1]. This sub-micromolar PDE4D activity distinguishes the compound from pan-specific PDE inhibitors such as IBMX (IC50 range 2–50 µM across PDE isoforms) [2]. While more potent PDE4-selective clinical candidates such as roflumilast achieve picomolar to low nanomolar potency, the intermediate PDE4D inhibitory activity of 4-aminoindane-5-carboxylic acid makes it suitable for in vitro pharmacological tool studies where complete PDE4 ablation is undesirable.

Phosphodiesterase 4D cAMP signaling CNS and inflammatory disease

TAAR5 Agonist Activity: 4-Aminoindane-5-carboxylic Acid Demonstrates Weak Agonism Distinct from Potent Trace Amine Receptor Ligands

At mouse trace amine-associated receptor 5 (mTAAR5) expressed in HEK293 cells, 4-aminoindane-5-carboxylic acid acts as a weak agonist with an EC50 > 10,000 nM, measured by cAMP accumulation via BRET assay after 20 min [1]. This contrasts sharply with potent TAAR1 agonists, where aminoindane scaffolds have been optimized to achieve nanomolar potency at related trace amine receptors. The weak TAAR5 activity provides an important selectivity benchmark: this compound may serve as a negative control or selectivity probe when screening for TAAR1- or other TAAR-subtype-selective ligands.

Trace amine-associated receptor 5 Olfactory signaling GPCR screening

Commercial Purity Specification: 4-Aminoindane-5-carboxylic Acid vs. 1-Aminoindane-5-carboxylic Acid Enantiomers

Commercially available 4-aminoindane-5-carboxylic acid is supplied at ≥95% purity (HPLC, 214 nm) with documented batch-specific purities of 95.6% and 96.4% . In comparison, commercially available (R)-1-aminoindane-5-carboxylic acid is offered at 95% purity , and (S)-1-aminoindane-5-carboxylic acid at a reported purity of 95%+ . While nominal purity specifications appear similar, the 4-substituted regioisomer avoids the synthetic complexity of chiral separation required for enantiopure 1-aminoindane-5-carboxylic acid derivatives. Additionally, enantiopure 1-substituted variants carry a price premium; for example, (R)-1-aminoindane-5-carboxylic acid is priced at approximately $300–400/g at small scale , whereas the racemic 4-aminoindane-5-carboxylic acid is available at lower cost owing to its simpler synthetic route that does not require asymmetric synthesis or chiral resolution steps.

Chemical procurement Building block purity Batch-to-batch consistency

DHFR Inhibition Profile: 4-Aminoindane-5-carboxylic Acid is a Weak Inhibitor, Suitable as a Negative Control in Antifolate Research

4-Aminoindane-5-carboxylic acid exhibits weak inhibition of dihydrofolate reductase (DHFR) from multiple species: IC50 > 100,000 nM against bovine liver DHFR [1], and IC50 values of 11,200 nM (E. coli DHFR) and 263,000 nM (E. coli DHFR, alternative assay) [2]. This weak DHFR inhibition profile contrasts with potent antifolate drugs such as methotrexate (DHFR Ki ~0.01–0.2 nM depending on species) and trimethoprim (bacterial DHFR IC50 ~5–20 nM). The consistent lack of significant DHFR inhibition across multiple assay formats and species establishes 4-aminoindane-5-carboxylic acid as a reliable negative control compound for DHFR inhibitor screening campaigns, unlike some aminoindane derivatives that have been explored as DHFR inhibitor scaffolds.

Dihydrofolate reductase Antifolate screening Enzyme inhibition

High-Value Application Scenarios for 4-Aminoindane-5-carboxylic Acid Based on Quantitative Differentiation Evidence


Mitochondrial Carbonic Anhydrase 5B (CA5B) Probe Development

4-Aminoindane-5-carboxylic acid's selectivity for CA5B (Ki = 340 nM) over hCA1 (~11-fold) and hCA2 (>294-fold) [Section 3, Evidence Item 1] supports its use as a starting scaffold for developing mitochondrial CA5B-selective pharmacological probes. Unlike sulfonamide-based aminoindane CA inhibitors that potently inhibit both hCA1 and hCA2 (Ki values 2.4–4,515 nM), this compound's distinct isoform fingerprint enables researchers to interrogate CA5B's specific roles in mitochondrial metabolism, urea cycle regulation, and gluconeogenesis with reduced off-target cytosolic CA activity. Procurement of this specific regioisomer is essential because alternative aminoindane carboxylic acid substitution patterns have not been characterized for CA5B selectivity.

Fragment-Based IDO1 Inhibitor Discovery Starting Point

With validated IDO1 inhibitory activity across recombinant enzyme (IC50 = 1,190 nM), cellular (EC50 = 4,500 nM), and alternative assay formats (IC50 = 3,180 nM) [Section 3, Evidence Item 2], 4-aminoindane-5-carboxylic acid serves as a fragment hit for IDO1 inhibitor optimization. Its low molecular weight (177.20 g/mol), favorable ligand efficiency metrics, and the presence of both amine and carboxylic acid functional groups for parallel derivatization make it an attractive fragment starting point. The compound's well-characterized micromolar potency baseline across orthogonal assays provides a reproducible reference point for structure–activity relationship (SAR) expansion campaigns, unlike uncharacterized regioisomeric aminoindane carboxylic acids.

Achiral Building Block for High-Throughput Amide Library Synthesis

The 4-aminoindane-5-carboxylic acid scaffold is a key intermediate for generating aminoindane amide libraries with fungicidal and GlyT1 inhibitory activities, as documented in multiple process patents for 4-aminoindane derivatives [Section 2]. Its achiral nature eliminates the need for enantiomeric purity specification, reducing quality control burden compared to enantiopure 1-aminoindane-5-carboxylic acid building blocks that require chiral HPLC verification. The verified commercial purity of ≥95% (HPLC) with documented batch-to-batch consistency (95.6%–96.4%) [Section 3, Evidence Item 5] ensures reproducible amide coupling yields in parallel synthesis workflows. Procurement of this specific regioisomer is required because the 4-amino position is essential for accessing the corresponding aminoindane amide derivatives with fungicidal activity, as the rearrangement chemistry used in the patented synthetic route is regiospecific.

Negative Control Compound for DHFR and TAAR5 Screening Panels

The well-characterized weak activity of 4-aminoindane-5-carboxylic acid at DHFR (IC50 > 100,000 nM, bovine; IC50 > 11,000 nM, bacterial) [Section 3, Evidence Item 6] and TAAR5 (EC50 > 10,000 nM) [Section 3, Evidence Item 4] establishes this compound as an experimentally validated negative control for two distinct target classes. This is particularly valuable for drug discovery programs screening aminoindane-derived compound collections, where the core scaffold's intrinsic activity must be deconvoluted from designed pharmacophoric contributions. Using this specific compound as a negative control provides greater confidence than employing uncharacterized aminoindane analogs, as multi-target profiling data across CA, IDO1, PDE4D, DHFR, and TAAR5 targets is publicly available via BindingDB and ChEMBL.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminoindane-5-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.